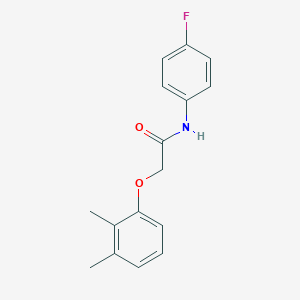
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is a complex organic compound that features a bromophenyl group, a quinolinylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Bromophenyl Intermediate: Starting with a bromination reaction of aniline to form 4-bromoaniline.
Quinolinylsulfonylation: Reacting 8-quinolinesulfonyl chloride with 4-bromoaniline to form the sulfonamide intermediate.
Amidation: Coupling the sulfonamide intermediate with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions could target the nitro or sulfonyl groups, leading to amine or thiol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Pathways: It could modulate signal transduction pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its chlorine or fluorine analogs.
Properties
Molecular Formula |
C22H16BrN3O3S |
|---|---|
Molecular Weight |
482.4g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H16BrN3O3S/c23-17-8-12-18(13-9-17)25-22(27)16-6-10-19(11-7-16)26-30(28,29)20-5-1-3-15-4-2-14-24-21(15)20/h1-14,26H,(H,25,27) |
InChI Key |
ZXORIVUJWSRWHL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)
![Ethyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375094.png)

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375098.png)
![Ethyl 6-methoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375099.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375100.png)
![N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE](/img/structure/B375101.png)
![3-chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B375102.png)
![Propyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B375103.png)
![dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375104.png)
![3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B375105.png)
![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)
